molecular formula C21H18ClN3O3S B14965172 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2,5-dimethoxyphenyl)acetamide

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2,5-dimethoxyphenyl)acetamide

Katalognummer: B14965172
Molekulargewicht: 427.9 g/mol
InChI-Schlüssel: DOLDBXIRKVDWIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2,5-dimethoxyphenyl)acetamide is a synthetic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, and antiviral properties . The compound’s structure features a unique combination of imidazo[2,1-b][1,3]thiazole and acetamide moieties, which contribute to its biological activity.

Vorbereitungsmethoden

The synthesis of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2,5-dimethoxyphenyl)acetamide typically involves the following steps :

    Starting Materials: The synthesis begins with the preparation of [6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid hydrazide.

    Condensation Reaction: The hydrazide is then subjected to a condensation reaction with 2,5-dimethoxybenzaldehyde in the presence of a suitable catalyst to form the desired acetamide derivative.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Analyse Chemischer Reaktionen

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2,5-dimethoxyphenyl)acetamide undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles, forming various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2,5-dimethoxyphenyl)acetamide has several scientific research applications :

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: It is studied for its potential as an anticancer agent, showing promising results in inhibiting the growth of various cancer cell lines.

    Medicine: The compound’s antiviral and antifungal properties make it a candidate for the development of new therapeutic agents.

    Industry: It is used in the development of new materials with specific properties, such as antimicrobial coatings.

Wirkmechanismus

The mechanism of action of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets . The compound is known to:

    Inhibit Enzymes: It can inhibit key enzymes involved in cell proliferation, leading to the suppression of cancer cell growth.

    Modulate Receptors: The compound may interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.

    Induce Apoptosis: It can trigger programmed cell death (apoptosis) in cancer cells, contributing to its anticancer activity.

Vergleich Mit ähnlichen Verbindungen

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2,5-dimethoxyphenyl)acetamide can be compared with other imidazo[2,1-b]thiazole derivatives :

    Levamisole: A well-known imidazo[2,1-b]thiazole derivative used as an immunomodulatory agent. Unlike Levamisole, the compound has additional methoxy groups that enhance its biological activity.

    6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile: Another derivative with similar anticancer properties but different substituents on the phenyl ring, leading to variations in activity and selectivity.

These comparisons highlight the uniqueness of this compound in terms of its structure and biological activity.

Eigenschaften

Molekularformel

C21H18ClN3O3S

Molekulargewicht

427.9 g/mol

IUPAC-Name

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2,5-dimethoxyphenyl)acetamide

InChI

InChI=1S/C21H18ClN3O3S/c1-27-16-7-8-19(28-2)17(10-16)23-20(26)9-15-12-29-21-24-18(11-25(15)21)13-3-5-14(22)6-4-13/h3-8,10-12H,9H2,1-2H3,(H,23,26)

InChI-Schlüssel

DOLDBXIRKVDWIV-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.